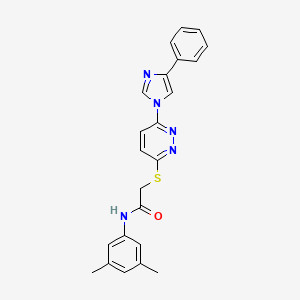

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a pyridazine core substituted with a 4-phenylimidazole moiety at the 6-position and a thioether-linked acetamide group at the 3-position. The acetamide nitrogen is further substituted with a 3,5-dimethylphenyl group. Its structural uniqueness lies in the combination of a thioether bridge, aromatic heterocycles, and sterically hindered aryl substituents, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS/c1-16-10-17(2)12-19(11-16)25-22(29)14-30-23-9-8-21(26-27-23)28-13-20(24-15-28)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOGNZNSJOUFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, a compound with the CAS number 1251572-42-5, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The structure features a thioacetamide group linked to a pyridazine derivative, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many thioacetamides and pyridazine derivatives have been shown to inhibit specific enzymes associated with disease pathways, such as kinases and polymerases.

- Antiviral Properties : The compound's structural components suggest potential antiviral activity, particularly against RNA viruses.

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting key regulatory proteins involved in cell cycle progression.

Biological Activity Data

A summary of biological activity findings for this compound is presented below:

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of various thioacetamides, including derivatives similar to this compound. Results showed that these compounds significantly inhibited the replication of Hepatitis C virus (HCV) with an IC50 value as low as 0.35 μM, indicating potent antiviral properties against RNA-dependent RNA polymerases .

Study 2: Anticancer Potential

Research focused on the anticancer potential of similar compounds revealed that they effectively inhibited histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells. The most potent compounds exhibited IC50 values around 0.26 μM, suggesting strong anticancer activity through epigenetic modulation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects : The target compound’s thioether linkage and imidazole-pyridazine system distinguish it from herbicides like alachlor and thenylchlor, which rely on chloro substituents and alkyl/aryl groups for activity. The absence of a chloro group in the target compound may reduce environmental persistence compared to TRI-listed perfluoroalkyl thioacetamides (e.g., compounds) .

- Aromatic Substitution: The 3,5-dimethylphenyl group in the target compound mirrors substituents in ’s trichloro-acetamides, where meta-substituents influenced crystal packing.

Physicochemical Properties

- Thermal Stability: Trichloro-acetamides in exhibited varied crystal systems (monoclinic vs. triclinic) based on substituents. The target compound’s bulkier heterocycles likely reduce crystalline symmetry, affecting melting behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.